Product packaging for 4-Fluoro-1,5-dimethyl-1H-indole(Cat. No.:)

4-Fluoro-1,5-dimethyl-1H-indole

Cat. No.: B11918903
M. Wt: 163.19 g/mol
InChI Key: YCNNNVQAHPPEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1,5-dimethyl-1H-indole is a synthetic indole derivative designed for research and development in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide array of biological targets . The strategic incorporation of a fluorine atom at the 4-position of the indole ring is a common tactic in modern lead optimization; this modification can significantly influence a compound's properties by modulating its lipophilicity, metabolic stability, and binding affinity through electronic effects . Furthermore, the specific pattern of methyl substituents at the 1- and 5-positions contributes to the compound's steric and electronic profile, making it a valuable versatile building block for constructing more complex molecular architectures. Researchers utilize such specialized fluorinated indoles in various applications, including the synthesis of compounds with potential anticancer, antiviral, antimicrobial, and anti-inflammatory activities . This compound is supplied for research purposes as part of discovery programs aimed at developing new therapeutic agents. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FN B11918903 4-Fluoro-1,5-dimethyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

4-fluoro-1,5-dimethylindole

InChI

InChI=1S/C10H10FN/c1-7-3-4-9-8(10(7)11)5-6-12(9)2/h3-6H,1-2H3

InChI Key

YCNNNVQAHPPEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C=C2)C)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 1,5 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.

One-dimensional NMR experiments are fundamental for determining the basic framework of 4-Fluoro-1,5-dimethyl-1H-indole.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include those for the two methyl groups (at the 1 and 5 positions) and the aromatic protons on the indole (B1671886) ring. The coupling patterns between adjacent protons are crucial for assigning their specific positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. The chemical shifts of the carbons are indicative of their hybridization and attachment to electronegative atoms, such as the fluorine and nitrogen atoms. For instance, the carbon atom directly bonded to the fluorine (C4) will exhibit a characteristic large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: As fluorine-19 is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. biophysics.orgnih.gov The chemical shift of the fluorine signal is highly sensitive to its electronic environment. biophysics.org In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance, and its coupling to nearby protons (e.g., H5) and carbons provides definitive proof of its location on the indole ring. The dipolar interactions between fluorine and surrounding protons can lead to nuclear Overhauser effects (NOEs), which provide information about internuclear distances. biophysics.org

Table 1: Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound

¹H NMR ¹³C NMR ¹⁹F NMR
Chemical Shift (δ) ppm Multiplicity Chemical Shift (δ) ppm Coupling Constant (J) Hz Chemical Shift (δ) ppm Multiplicity
Aromatic ProtonsmAromatic CarbonsFluorine Resonanced
N-CH₃sC-F(¹JCF)
C-CH₃sC-N
CH₃ Carbons

Note: This table presents expected patterns. Actual chemical shifts and coupling constants would be determined experimentally.

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms in this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. For instance, it would show correlations between the aromatic protons on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is essential for assigning the proton and carbon signals of the methyl groups and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and hydrogen atoms. This is a powerful tool for piecing together the molecular skeleton. For example, it would show correlations from the N-methyl protons to the adjacent ring carbons and from the C5-methyl protons to the C4, C5, and C6 carbons, confirming their positions. Correlations between the fluorine atom and neighboring carbons can also be observed in ¹⁹F-¹³C HMBC experiments. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of atoms, which is crucial for determining stereochemistry. In the case of this compound, ROESY can confirm the through-space proximity of the C5-methyl group to the fluorine atom at C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₀H₁₀FN.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the molecule. wikipedia.orgrsc.org For this compound, characteristic fragmentation patterns would be expected. For example, the loss of a methyl radical (•CH₃) from the molecular ion is a common fragmentation pathway for N-methylindoles. Other potential fragmentations could involve the loss of HF or the cleavage of the indole ring system. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Table 2: Expected Fragmentation in Tandem Mass Spectrometry of this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss
[M]+•[M - CH₃]+•CH₃
[M]+•[M - H]+•H
[M]+•[M - HF]+•HF

Note: This table illustrates potential fragmentation pathways that would be investigated via MS/MS experiments.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to show a series of characteristic absorption bands that confirm its unique structural features, namely the substituted indole core.

The analysis of the spectrum can be approached by considering the contributions from the indole ring and its specific substituents: the 4-fluoro, 1-methyl, and 5-methyl groups. A significant feature, when compared to unsubstituted or N-H containing indoles, is the absence of the N-H stretching vibration, which typically appears as a sharp band around 3400 cm⁻¹. This absence is a clear indicator of substitution at the N1 position by the methyl group.

The key vibrational modes expected for this compound are:

C-H Vibrations: The aromatic C-H stretching vibrations of the indole ring are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the two methyl groups (N-CH₃ and C₅-CH₃) will appear at slightly lower wavenumbers, typically in the 2850-2980 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic benzene and pyrrole (B145914) rings give rise to several bands in the 1450-1620 cm⁻¹ region. The precise positions of these bands are sensitive to the electronic effects of the substituents.

Methyl Group Vibrations: The methyl groups will exhibit characteristic bending vibrations. The asymmetrical and symmetrical bending modes are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-F Vibration: The carbon-fluorine bond introduces a strong absorption band. The C-F stretching vibration for aromatic fluorides typically occurs in the 1100-1250 cm⁻¹ region. This strong, characteristic band is a key marker for the 4-fluoro substitution.

Based on data from analogous compounds like 4-fluoroindole (B1304775) nih.gov, and accounting for the N-methylation and C5-methylation, the following table summarizes the predicted key IR absorption bands.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H StretchIndole Ring3000 - 3100Medium to Weak
Aliphatic C-H Stretch-CH₃ Groups2850 - 2980Medium
Aromatic C=C StretchIndole Ring1450 - 1620Medium to Strong
Asymmetric CH₃ Bend-CH₃ Groups~1450Medium
Symmetric CH₃ Bend-CH₃ Groups~1375Medium
C-F StretchAr-F1100 - 1250Strong

This table is predictive and based on characteristic group frequencies.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, specific experimental data on its unit cell parameters, bond lengths, and crystal packing are not available.

However, based on the known structures of other indole derivatives, a scientifically sound prediction of its molecular geometry can be made. The core bicyclic 1H-indole ring system is expected to be essentially planar. The substituents—a fluorine atom at position C4, a methyl group at position C5, and a methyl group at the N1 position—will lie in or very close to this plane. The C-F bond length would be anticipated to be in the typical range for aryl fluorides (approx. 1.34-1.36 Å). The geometry around the N1 nitrogen will be trigonal planar, consistent with its sp² hybridization within the aromatic pyrrole ring. The C-C and C-N bond lengths of the indole core are expected to show values characteristic of their aromatic nature, with bond alternation that reflects the fusion of the benzene and pyrrole rings. While a definitive crystal structure is needed for confirmation, these predictions provide a reliable model of the solid-state molecular geometry.

Complementary Spectroscopic Methods for Electronic Structure and Conjugation

The electronic properties of this compound, particularly the nature of its π-conjugated system, can be investigated using complementary techniques such as UV-Visible (UV-Vis) spectroscopy and computational chemistry methods. The photophysical properties of indole and its derivatives are dominated by two low-lying excited states, denoted Lₐ and Lₑ. nih.govresearchgate.net The energy and intensity of the transitions to these states are highly sensitive to the electronic nature of substituents on the indole ring. researchgate.netchemrxiv.org

In this compound, the substituents exert competing electronic effects:

4-Fluoro Group: Fluorine is a strongly electronegative atom, acting as an electron-withdrawing group via induction.

1-Methyl and 5-Methyl Groups: Methyl groups are weak electron-donating groups through hyperconjugation and induction.

Theoretical studies on substituted indoles show that the placement of substituents significantly modulates the electronic structure. nih.govchemrxiv.org The 4-position of the indole ring is considered particularly sensitive, where changes in local electron density can have a pronounced effect on the electronic transition dipole moment. nih.gov An electron-withdrawing group at this position is generally expected to lower the energy of the HOMO-LUMO gap, leading to a bathochromic (red-shift) in the maximum absorption wavelength (λₘₐₓ) compared to the parent indole. researchgate.netnih.gov

Conversely, the electron-donating methyl groups at the N1 and C5 positions would tend to increase the electron density of the ring, an effect that would typically cause a hypsochromic (blue-shift) or have a smaller impact. The final absorption spectrum of this compound results from the interplay of these opposing influences. Computational studies indicate that for indoles with electron-withdrawing groups, theoretical predictions of excited state properties are often highly accurate. nih.gov Therefore, it is predicted that the electron-withdrawing nature of the 4-fluoro substituent will be the dominant factor, resulting in an absorption maximum that is red-shifted relative to unsubstituted indole.

Computational and Theoretical Investigations of 4 Fluoro 1,5 Dimethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule. For 4-Fluoro-1,5-dimethyl-1H-indole, these calculations can elucidate the effects of the fluorine and methyl substituents on the indole (B1671886) ring's electronic distribution and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and ground state properties of molecules with a good balance between accuracy and computational cost. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate key electronic properties. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound This table presents hypothetical data based on typical results from DFT calculations on similar substituted indole systems for illustrative purposes.

Property Calculated Value
Total Energy Value in Hartrees
Dipole Moment Value in Debye
C4-F Bond Length ~1.35 Å
N1-C8 Bond Length ~1.38 Å

A significant application of DFT is the prediction of spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts are of particular interest. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for predicting NMR chemical shifts. aps.orgresearchgate.net

Computational studies on fluorinated aromatic compounds have demonstrated that DFT can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often with a mean absolute deviation of 1-4 ppm from experimental values. researchgate.net Scaling factors can be applied to further improve the correlation between computed and experimental shifts. researchgate.net Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the C-F stretching frequency.

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data based on typical results from GIAO-DFT calculations on similar fluorinated aromatic systems for illustrative purposes. Shifts are relative to a standard reference (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Nucleus Predicted Chemical Shift (ppm)
¹H (N-CH₃) ~3.7
¹H (C5-CH₃) ~2.4
¹³C (C4) ~155 (JCF ~240 Hz)
¹³C (C5) ~118

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the indole ring, indicating its role as a potential nucleophile or electron donor. The LUMO, representing the electron-accepting ability, will also be distributed across the aromatic system. The fluorine substituent, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl groups will raise their energies. mdpi.com

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. DFT calculations can provide a quantitative measure of the HOMO and LUMO energies and their gap, offering insights into the molecule's potential for participating in various chemical reactions.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical results from DFT calculations on similar substituted indole systems for illustrative purposes.

Orbital Energy (eV)
HOMO ~ -5.8
LUMO ~ -0.9

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide insights into the properties of a single, optimized molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and interactions with its environment over time.

MD simulations can reveal the conformational flexibility of this compound. While the indole ring itself is rigid, the methyl groups can rotate. MD simulations can map the potential energy surface associated with the rotation of these methyl groups and identify the most stable conformations. This is particularly relevant for understanding how the molecule might orient itself when interacting with other molecules or biological targets. Studies on related halogenated compounds have successfully used MD simulations to understand conformational dynamics. nih.gov

Noncovalent interactions play a critical role in molecular recognition and self-assembly. For this compound, several types of noncovalent interactions are possible. The indole nitrogen can act as a hydrogen bond acceptor, while the C-H bonds can act as weak hydrogen bond donors.

Of particular interest is the potential for the fluorine atom to participate in halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The electron-withdrawing nature of the fluorine atom can create a region of positive electrostatic potential on the outer side of the halogen, known as a σ-hole, which can interact favorably with electron-rich atoms like oxygen or nitrogen. researchgate.net

MD simulations, using specialized force fields that can accurately model halogen bonding, can be used to study the propensity of this compound to form these interactions in different environments. researchgate.net Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be applied to snapshots from MD simulations to characterize and visualize these weak interactions. mdpi.comnih.gov Such studies have been instrumental in understanding the role of halogen bonding in the stability of molecular complexes. mdpi.com

Mechanistic Insights into Reactions and Biological Processes through Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions and biological interactions at the molecular level. For indole derivatives, these methods have been instrumental in elucidating reaction mechanisms and predicting biological activities.

The synthesis of indole scaffolds can be achieved through various methods, including the Fischer, Larock, and Bartoli indole syntheses. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanisms of such reactions for various indole derivatives. acs.orged.ac.uk These studies often focus on calculating the energies of reactants, intermediates, transition states, and products to map out the most favorable reaction pathways. For instance, DFT calculations have been used to study the researchgate.netresearchgate.net-sigmatropic rearrangement central to many indole syntheses and to analyze the chemo- and stereo-selectivities of cyclization reactions. nih.govacs.org

A key aspect of these computational investigations is the characterization of transition states, which are high-energy structures that represent the bottleneck of a reaction. Identifying the geometry and energy of transition states allows for the calculation of activation energies, providing crucial information about reaction rates. While these methodologies are well-established for a range of indole compounds, specific DFT studies elucidating the reaction pathways and characterizing the transition states for the synthesis of this compound are not currently available in the literature.

The atmospheric oxidation of volatile organic compounds, including indoles, is a critical area of environmental chemistry research. Computational studies have been utilized to understand the degradation mechanisms of these compounds in the atmosphere, often initiated by radicals such as hydroxyl (•OH).

For the parent indole molecule, theoretical investigations have shown that atmospheric oxidation can proceed via different pathways, including •OH addition to the pyrrole (B145914) or benzene (B151609) ring and H-abstraction from the N-H group. These studies predict the formation of various oxidation products. However, specific computational research detailing the atmospheric oxidation mechanism of this compound, including the influence of the fluoro and methyl substituents on the reaction pathways and product distribution, has not been reported. Theoretical investigation on the reaction between the OH radical and a structurally different compound, 4,4-dimethyl-1-pentene, has been conducted, showcasing the application of these computational methods. nih.gov

Structure Activity Relationship Sar Studies of 4 Fluoro 1,5 Dimethyl 1h Indole Analogs

Influence of Fluorine Substitution on Molecular Recognition and Activity

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net Fluorine's unique properties, including its small size and high electronegativity, can significantly alter a molecule's binding affinity, metabolic stability, and ability to penetrate biological membranes. researchgate.nettandfonline.com

The position of a fluorine atom on a molecule can dramatically influence its interaction with biological targets. Studies on indole-based analogs have demonstrated that altering the fluorine's location on an attached phenyl ring can lead to significant variations in receptor binding affinity and selectivity. For instance, in a series of GPR44 antagonists with an indole (B1671886) core, the placement of a fluorine atom on a benzyl (B1604629) ring was critical for binding potential. mdpi.com An ortho-fluoro substituted derivative showed a high affinity, whereas compounds with meta- or para-fluoro substitutions exhibited substantially lower binding potencies. mdpi.com

Similarly, research on other heterocyclic structures has reinforced the importance of substituent positioning. In one study, it was found that substitution at the 4-position of the indole ring was the least favorable for activity when compared to other positions. researchgate.net The strategic placement of fluorine can also be essential for inhibitory effects on transporters like ENT1 and ENT2, where the presence of a halogen in the fluorophenyl moiety is crucial. frontiersin.org

Table 1: Effect of Fluorine Position on Receptor Binding Affinity

Compound AnalogueFluorine PositionBinding Affinity (Ki)
Indole Derivative 1o-fluoro46 nM mdpi.com
Indole Derivative 2m-fluoro>130 nM mdpi.com
Indole Derivative 3p-fluoro>130 nM mdpi.com

This table illustrates how the position of a fluorine atom on a phenyl ring attached to an indole core can significantly alter receptor binding affinity.

Fluorine's high electronegativity significantly alters the electronic properties of a molecule. A single fluorine substituent can withdraw electron density from an aromatic system like the indole nucleus. nih.gov This electronic perturbation can influence how the molecule interacts with its biological target. For example, the introduction of fluorine atoms can enhance a molecule's π-accepting ability, which can be a significant factor in its bonding with transition metals in certain catalytic processes. mdpi.com Theoretical studies have shown that fluorinated groups on N-substituents can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing their π-accepting ability. mdpi.com

The substitution of hydrogen with fluorine is also a common tactic to increase lipophilicity, which can improve a compound's ability to cross cellular membranes and penetrate hydrophobic protein pockets. tandfonline.comnih.gov This increased lipophilicity as a result of fluorine substitution has been shown to increase cell penetration by 1- to 70-fold in certain quinolone derivatives. tandfonline.com However, the relationship is not always straightforward; the degree and pattern of fluorination can have opposing effects, sometimes leading to counterintuitive results. nih.gov The strategic use of fluorine allows for the fine-tuning of a molecule's properties to achieve a desired level of lipophilicity for optimal biological activity. nih.gov

Effects of Methyl Substituents on Indole Core and Nitrogen on Activity

Methyl groups, though simple alkyl substituents, can exert profound effects on the biological activity of a molecule through steric and electronic modulations.

The size and position of methyl groups can introduce steric hindrance that affects how a molecule interacts with its environment. For example, a methyl group located on the α- or β-carbon atom of an indole ring can weaken its hydrogenation ability by increasing the spatial requirement, hindering its interaction with a catalyst's active site. mdpi.com In other cases, the steric and electronic characteristics of substituents have a significant impact on reaction effectiveness. acs.org

Conversely, the electronic effects of methyl groups, which are generally electron-releasing, can also be beneficial. Studies on C(3)-alkylation of indoles have shown that electron-releasing substituents like methyl groups on an associated aromatic ring are well-tolerated and can result in high product yields. acs.org

The methylation of the nitrogen atom in the indole ring (N-methylation) is a critical structural modification that can dramatically alter a compound's biological profile. nih.gov This modification is so significant that it is often referred to as the "magic-methyl effect". nih.gov N-methylation is a key step in the synthesis of many bioactive indole alkaloids. st-andrews.ac.uk

The presence or absence of a hydrogen atom on the indole nitrogen can be crucial for certain biological activities. For instance, the Hydrogen Atom Transfer (HAT) mechanism, a primary antioxidant pathway for indoles, relies on the hydrogen atom of the nitrogen in the pyrrole (B145914) ring. nih.gov N-methylation would eliminate this specific antioxidant capability. From a drug design perspective, the non-coplanar structure of N-substituted indolines can enhance water solubility, while the benzene (B151609) ring can still engage in hydrophobic interactions with protein residues. acs.org Furthermore, the nature of the N-substituent (electron-donating vs. electron-withdrawing) can influence the stability and reactivity of the compound. acs.org

Systematic Structural Modifications and Their Implications for Activity

Systematic modifications of a lead compound are fundamental to SAR studies. By altering different parts of the molecular scaffold, researchers can probe the requirements for optimal biological activity.

For bis-indole compounds, the linkage point between the two indole rings is a critical determinant of activity. In one study, a 6–6′ linkage resulted in the most potent compound, capable of adopting a compact shape. nih.gov In contrast, analogs with 5–6′, 6–5′, and 5–5′ linkages all showed reduced activity, with the 5–5′ isomer being the least active and adopting a more extended conformation. nih.gov

In another example involving 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, SAR studies explored modifications at various positions. acs.org Researchers systematically altered the acyl group at position 2 and the substituents on the carboline moiety to identify novel and potent CFTR potentiators. acs.org Similarly, SAR studies on a series of FPMINT analogues involved modifications to an N-naphthalene moiety and a phenyl group, leading to compounds with varied inhibitory profiles against nucleoside transporters. frontiersin.org These examples underscore the importance of methodical structural exploration to map the chemical space and identify key features for biological function.

Table 2: Impact of Systematic Structural Modifications on Biological Activity

Compound SeriesModificationObservationReference
Bis-indole AnalogsVaried indole-indole linkage (6-6' vs 5-5', etc.)6-6' linkage provided the most compact shape and highest activity. nih.gov
Tetrahydro-γ-carbolinesAcyl group modification at position 2Led to discovery of novel CFTR potentiators with nanomolar activity. acs.org
FPMINT AnalogsReplacement of naphthalene (B1677914) with substituted benzeneAbolished or restored inhibitory effects on ENT1/ENT2 depending on the substituent. frontiersin.org

Alterations at C2, C3, C5, C6, and C7 Positions of the Indole Ring

The indole ring offers multiple positions for substitution, allowing for a fine-tuning of a compound's biological profile. The reactivity of the indole core often directs modifications, with the C3 position being particularly susceptible to electrophilic substitution, while the N1-H can be readily deprotonated and alkylated. ossila.com Directed lithiation can also enable modification at the C2 position. ossila.com

A notable study on a series of indole-chalcone analogs targeting metastatic colorectal cancer provides significant insights into how substitutions on the indole ring affect cytotoxicity. acs.org Although the parent compound in this study was a 6-fluoroindole (B127801) derivative, the SAR findings are highly relevant for understanding the impact of substituents on a fluoroindole core. The researchers synthesized and tested a series of analogs with methyl or halogen groups at various positions on the indole ring.

Key findings from these alterations are summarized below:

Methyl Substitution: The position of a methyl group on the indole ring was found to have a significant impact on activity. When a methyl group was introduced at the C4-position, the resulting compound showed low cytotoxicity. acs.org However, analogs with a methyl group at the C5 or C6 positions displayed similar and more potent activity. acs.org The most significant activity in this series was observed when the methyl group was placed at the C7-position. acs.org

Halogen Substitution: The effect of halogen substitution was also explored. Compounds featuring a fluoro group at either the C5 or C6 position both exhibited high levels of activity, suggesting that these positions are favorable for electronegative substituents. acs.org

Table 1: Cytotoxicity of Indole-Chalcone Analogs with Substitutions on the Indole Ring Data extracted from a study on analogs of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one against HCT-116/L cancer cells. acs.org

Compound IDIndole SubstitutionGI₅₀ (nM)
10 4-Methyl141
11 5-Methyl30
12 6-Methyl24
13 7-Methyl16
14 5-Fluoro7
15 (FC116) 6-Fluoro6

These results indicate that for this particular scaffold, the C5, C6, and C7 positions are key areas for modification to enhance biological activity, whereas the C4 position appears to be less favorable. acs.org This provides a rational basis for the design of future 4-fluoro-1,5-dimethyl-1H-indole analogs, suggesting that while the 4-fluoro and 5-methyl substitutions of the parent compound are fixed, further modifications at other positions could be explored.

Exploration of Linker and Terminal Group Variations

In the context of this compound, if it were to be used as a scaffold, a linker could be attached at various positions, most commonly at C3 or N1. ossila.com The choice of linker—be it a simple alkyl chain, a more rigid cyclic system, or a group capable of forming hydrogen bonds—would be a key variable in optimization. The terminal group, which often interacts with a specific region of the biological target, would also be subject to extensive variation, exploring different sizes, polarities, and hydrogen-bonding capabilities to maximize affinity and efficacy.

Computational Approaches to SAR Elucidation

Computational methods are indispensable tools in modern drug discovery for elucidating SAR, optimizing lead compounds, and designing new molecules with improved properties. These approaches can save significant time and resources by prioritizing the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a predictive model, QSAR can estimate the activity of novel, unsynthesized compounds. nih.gov

The process involves several key steps:

Data Set Preparation: A series of analogs with known biological activities is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power). nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include physicochemical properties (like logP, molecular weight), electronic properties (dipole moment, partial charges), and topological indices (describing molecular shape and branching). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (k-NN), are used to build a model that correlates the descriptors with biological activity. nih.govnih.gov

Model Validation: The model's robustness and predictive ability are rigorously tested using statistical metrics and the external test set. nih.gov

For a series of this compound analogs, a QSAR study could reveal which properties are most important for their biological effect. For instance, a model might show that activity is positively correlated with hydrophobicity in one region of the molecule but negatively correlated with steric bulk in another. The contour maps generated in 3D-QSAR studies (like CoMFA or CoMSIA) can be particularly insightful, providing a visual guide for where to add or remove specific functional groups to enhance activity. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

When designing new analogs of this compound, medicinal chemists can employ two primary computational strategies: ligand-based and structure-based drug design.

Ligand-Based Drug Design (LBDD) is used when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of other molecules (ligands) that bind to the target. Techniques include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are required for biological activity. A pharmacophore model for a series of active indole analogs would serve as a template to design new molecules that contain the same key features in the correct spatial orientation.

3D Shape Similarity: This method involves searching for new molecules that have a similar three-dimensional shape to a known active compound, under the assumption that they will bind to the same target and elicit a similar effect.

Structure-Based Drug Design (SBDD) is employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available. purdue.edunih.gov This is a powerful approach as it allows for the direct visualization of how a ligand interacts with its binding site. Key techniques include:

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. Docking studies could be used to insert this compound and its virtual analogs into the active site of a target protein. The results can predict binding affinity (scoring functions) and reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. This information provides a rational basis for designing modifications to improve binding. For example, if docking revealed an unused hydrophobic pocket near the C6 position of the indole ring, one could design an analog with a hydrophobic substituent at that position to fill the pocket and increase potency.

By integrating these computational approaches with synthetic chemistry and biological testing, researchers can accelerate the drug discovery process and more efficiently develop optimized analogs based on the this compound scaffold.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed mechanistic and biological investigations focused specifically on the chemical compound This compound are not present in the public domain. Extensive queries aimed at elucidating its role in enzyme inhibition, protein-ligand interactions, and cellular processes yielded no specific results for this particular molecule.

The requested article, which was to be structured around detailed in vitro and in silico research findings, cannot be generated due to the absence of primary studies on this compound. Searches for its effects on specific molecular targets and biological pathways, as well as its impact on cellular mechanisms, did not return any relevant data.

While the broader class of fluorinated indole derivatives has been the subject of considerable research for their potential therapeutic applications, the specific compound of interest, this compound, does not appear to have been a focus of published studies. General information on related compounds, such as other indole derivatives or fluorinated molecules, is available but falls outside the strict scope of the requested article. nih.govnih.govnih.govnih.govnih.govnih.govacs.orgnih.govnih.govcityu.edu.hkresearchgate.net

Therefore, we are unable to provide an article with the specified outline and content inclusions, as no research data could be found for "this compound" concerning the following areas:

Enzyme Inhibition Mechanism Studies: No data was found on the inhibitory effects of this compound on Hyaluronidase, FabH, EGFR, LSD1, or MAO-B. d-nb.infonih.govnih.govcriver.comnih.govmdpi.comreactionbiology.com

Protein-Ligand Interaction Mechanisms: Specific studies detailing the interaction of this compound with proteins are not available. nih.govacs.org

Cellular Mechanistic Studies: There is no information on its impact on cell cycle progression, apoptosis induction in research cell lines, or modulation of intracellular signaling cascades like NF-κB, MAPKs, PI3K/Akt, or Nrf2/HO-1. nih.govnih.govnih.govnih.gov

Effects on Subcellular Processes: Research on the effects of this compound on tubulin polymerization or mitochondrial membrane potential has not been published. nih.govnih.govcityu.edu.hknih.govnih.gov

Mechanistic Biological Investigations of Indole Derivatives in Vitro and in Silico Research

Development and Application of Advanced In Vitro Biological Assays

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound in a controlled, non-living environment. These assays can be broadly categorized into biochemical and cell-based systems.

Biochemical Assay Development for Target Engagement

Biochemical assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor, in a cell-free system. elsevierpure.com These assays are crucial for confirming target engagement and understanding the mechanism of action at a molecular level.

For a novel compound like 4-Fluoro-1,5-dimethyl-1H-indole, a primary step would be to identify potential protein targets. Given the structural similarities to other bioactive indoles, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in key signaling pathways. mdpi.com

A common biochemical assay is the kinase inhibition assay. For instance, various indole (B1671886) derivatives have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer. nih.gov A hypothetical kinase inhibition assay for this compound might involve incubating the compound with a purified CDK enzyme and its substrate in the presence of ATP. The level of substrate phosphorylation would then be measured, often using fluorescence or luminescence-based methods, to determine the inhibitory potency of the compound, typically expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Biochemical Assay Data for Indole Derivatives Against CDK4

CompoundTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Indolyl-1,2,4-triazole Derivative ACDK4Kinase Inhibition0.049Staurosporine1.027
Indolyl-1,2,4-triazole Derivative BCDK4Kinase Inhibition3.031Staurosporine1.027
This compoundCDK4Kinase InhibitionData not availableStaurosporineData not available

This table presents hypothetical data based on published results for other indole derivatives to illustrate the type of information generated from biochemical assays. nih.gov

Cell-Based Assay Systems for Cellular Response Assessment

Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect on living cells. These assays can assess a wide range of cellular responses, including proliferation, cytotoxicity, apoptosis, and changes in signaling pathways. nih.gov

For a compound like this compound, initial cell-based screening would likely involve cytotoxicity assays on various cell lines, such as cancer cell lines and normal cell lines, to determine its anti-proliferative effects and preliminary safety profile. The MTT assay is a widely used colorimetric assay to assess cell viability. nih.gov

Following initial cytotoxicity screening, more specific cell-based assays can be employed to elucidate the mechanism of action. For example, if biochemical assays suggest that the compound inhibits a particular kinase, cell-based assays can be used to confirm that the compound affects the downstream signaling of that kinase within the cell.

Table 2: Illustrative Cytotoxicity Data for Indole Derivatives

CompoundCell LineAssay TypeLC50 (µM)
Indole Derivative 1cHepG2 (Liver Cancer)MTT0.9
Indole Derivative 1cMCF-7 (Breast Cancer)MTT0.55
Indole Derivative 1cHeLa (Cervical Cancer)MTT0.50
This compoundVariousMTTData not available

This table shows example data from a study on other indole derivatives to demonstrate the output of cell-based cytotoxicity assays. nih.gov

In Silico Mechanistic Predictions for Biological Activity

In silico methods use computational models to predict the biological activity and physicochemical properties of compounds, thereby guiding the design and optimization of new drug candidates. ekb.eg

Network Pharmacology Approaches for Multi-Target Prediction

Network pharmacology is an emerging field that aims to understand drug action from a network perspective, recognizing that many drugs exert their effects by interacting with multiple targets. nih.gov This approach integrates data from genomics, proteomics, and bioinformatics to construct drug-target-disease networks.

For a novel compound like this compound, a network pharmacology approach would begin with predicting its potential protein targets using various computational tools. These predictions are often based on the chemical structure of the compound and its similarity to known ligands. The predicted targets can then be mapped onto biological pathways and disease networks to hypothesize the compound's potential therapeutic effects and side effects. This in silico analysis can help prioritize which experimental assays to perform.

Predictive Modeling of Biological Response

Predictive modeling uses computational algorithms to build models that can forecast the biological response of a compound based on its chemical structure. These models are trained on large datasets of compounds with known activities.

One common application of predictive modeling is the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For a compound like this compound, in silico ADME prediction can provide early insights into its drug-likeness, such as its potential for oral bioavailability, blood-brain barrier permeability, and metabolic stability. nih.gov The presence of the fluorine atom, for example, is known to often enhance metabolic stability. nih.gov

Molecular docking is another powerful predictive modeling technique that simulates the binding of a ligand to the active site of a target protein. researchgate.net This can provide detailed information about the binding mode and affinity, helping to explain the compound's activity and guiding further structural modifications to improve potency and selectivity. For instance, docking studies on fluorinated indole derivatives have been used to predict their binding affinity to enzymes like cyclooxygenase (COX). researchgate.net

Table 3: Example of In Silico ADME Prediction for a Class of Compounds

Compound ClassIntestinal AbsorptionBlood-Brain Barrier PermeabilityCNS Permeability
Phenylhydrazono phenoxyquinolinesHighPoorPoor
This compoundNot predictedNot predictedNot predicted

This table illustrates the type of data generated from in silico ADME predictions for a different class of compounds. nih.gov

Future Research Directions and Academic Potential of Fluorinated Indole Chemistry

Advancements in Synthetic Methodologies for Complex Fluorinated Indole (B1671886) Scaffolds

The synthesis of fluorinated indoles has been a subject of intense research, leading to the development of various synthetic strategies. daneshyari.com Established methods like the Fischer, Bartoli, and Larock indole syntheses provide fundamental routes to the indole core, which can be subsequently fluorinated. However, the pursuit of more efficient, selective, and environmentally benign methods remains a key research focus. nih.gov

Recent progress has seen the emergence of novel techniques for creating complex fluorinated indole structures. These include:

Electrochemical Fluorination: This method utilizes electrochemical oxidation to introduce fluorine atoms into organic molecules, offering a potentially greener alternative to traditional fluorinating agents. numberanalytics.comresearchgate.net

Photochemical Fluorination: Light-induced fluorination reactions provide another avenue for the synthesis of these compounds. numberanalytics.com

Enzymatic Fluorination: The use of enzymes to selectively introduce fluorine into target molecules is a growing area of interest, promising high selectivity and milder reaction conditions. numberanalytics.com

Metal-Free Synthesis: A notable advancement is the development of metal-free methods for accessing fluorinated indoles. One such approach involves an oxidative-dearomatization strategy, which allows for the assembly of 2-trifluoromethyl NH-indole products from readily available anilines and hexafluoroacetylacetone (B74370) using an organic oxidant. nih.gov

Catalytic Fluorination: The development of more effective catalysts is crucial for enhancing the selectivity and sustainability of fluorination reactions. numberanalytics.com This includes cobalt-catalyzed cascade [4+2] annulation of indolecarboxamides with alkenes to produce γ-carbolinones with high regioselectivity. acs.org

These advanced methodologies are paving the way for the synthesis of a wider and more complex array of fluorinated indole scaffolds, which are essential for exploring their full potential in various applications. mdpi.com

Integration of Advanced Computational Methods for Predictive Chemistry and Biology

Computational chemistry is playing an increasingly vital role in the study of fluorinated indoles. nih.gov Density Functional Theory (DFT) calculations, for instance, are employed to elucidate reaction mechanisms and understand the origins of selectivity in synthetic transformations. researchgate.net

Future applications of computational methods in this field are expected to include:

Predictive Modeling: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses can be used to predict the pharmacokinetic and safety profiles of novel fluorinated indole derivatives. mdpi.com This allows for the early identification of promising candidates and the prioritization of synthetic efforts.

Target Identification and Docking Studies: Molecular docking simulations can predict the binding affinity and mode of interaction of fluorinated indoles with biological targets, such as enzymes and receptors. acs.org This is instrumental in rational drug design and in understanding the structure-activity relationships of these compounds. For example, in silico studies have suggested that certain triazoloindole derivatives are promising epidermal growth factor receptor (EGFR) inhibitors. acs.org

Understanding Regioselectivity: Computational models can help predict the regioselectivity of nucleophilic additions to indolynes, which are highly reactive intermediates used in the synthesis of substituted indoles. nih.gov This predictive capability aids in the design of synthetic routes to access specific isomers.

The integration of these advanced computational tools will undoubtedly accelerate the discovery and development of new fluorinated indole-based molecules with desired properties.

Development of 4-Fluoro-1,5-dimethyl-1H-indole Analogs as Molecular Probes

Molecular probes are essential tools for studying biological processes. The unique photophysical and biological properties of fluorinated indoles make them attractive candidates for the development of such probes. ossila.com For instance, the inherent fluorescence of some indole derivatives can be fine-tuned for applications in bioimaging. ossila.com

The development of analogs of this compound as molecular probes could involve:

Fluorescent Labeling: By modifying the structure of this compound, it may be possible to create fluorescent probes for visualizing specific cellular components or monitoring biological events. For example, combining the photophysical properties of fluorinated indoles with their bioactivity has led to their use in monitoring cancer cells during anti-cancer treatments. ossila.com

Affinity-Based Probes: Analogs could be designed to bind with high affinity and selectivity to a particular protein or enzyme. These probes can then be used to study the function and localization of the target protein.

Photoaffinity Labeling: The introduction of a photoreactive group onto the this compound scaffold could enable the creation of photoaffinity labels. These probes can be used to covalently label their biological targets upon photoirradiation, facilitating target identification.

The development of such molecular probes derived from this compound would provide valuable tools for chemical biology and drug discovery research.

Exploration of Novel Biological Targets through Indole-Based Chemical Libraries

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. daneshyari.commdpi.comnih.gov The creation and screening of diverse chemical libraries based on the fluorinated indole framework is a powerful strategy for discovering novel biological targets and therapeutic agents. nih.govnih.gov

Future research in this area will likely focus on:

Diversity-Oriented Synthesis: Employing divergent synthetic strategies to generate large and structurally diverse libraries of fluorinated indole derivatives. nih.gov These strategies often start from a common intermediate and introduce diversity through various chemical transformations.

High-Throughput Screening: Screening these libraries against a wide range of biological assays to identify compounds with interesting biological activities. nih.gov Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, is a particularly valuable approach for discovering novel drug targets and functions. elsevierpure.com

Target Deconvolution: Once a "hit" compound is identified, a significant challenge is to determine its molecular target. Chemical proteomics and other advanced techniques are crucial for this "target deconvolution" process.

The exploration of novel biological targets using fluorinated indole-based libraries holds immense promise for uncovering new therapeutic opportunities and advancing our understanding of complex biological systems.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Fluoro-1,5-dimethyl-1H-indole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis of fluorinated indoles typically involves alkylation, cyclization, or cross-coupling reactions. For example, methylation of indole derivatives can be achieved using methyl iodide in the presence of a base like potassium t-butoxide, as demonstrated in the synthesis of 5-fluoro-1-methyl-1H-indole (97% yield) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalyst tuning : CuI catalysis in click chemistry improves triazole formation efficiency .
  • Temperature control : Room-temperature reactions minimize side products during alkylation .
  • Purification : Column chromatography with gradients like 70:30 ethyl acetate/hexane effectively isolates products .

Advanced: How can researchers resolve contradictions in NMR data when characterizing substituted indoles?

Methodological Answer:
Discrepancies in 1H^{1}\text{H} or 19F^{19}\text{F} NMR shifts often arise from substituent electronic effects or solvent interactions. To address this:

  • Use 2D NMR techniques (e.g., COSY, HSQC) to confirm proton-proton correlations and carbon assignments .
  • Compare experimental shifts with computational predictions (DFT calculations) for electronic environment analysis .
  • Validate purity via TLC (RfR_f values) and HRMS to rule out impurities .
  • Note: Fluorine’s electronegativity can deshield adjacent protons, causing unexpected splitting patterns .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:
Core techniques include:

  • 1H^{1}\text{H} NMR : Identify methyl groups (δ 2.3–2.6 ppm) and indole protons (δ 6.8–7.5 ppm) .
  • 19F^{19}\text{F} NMR : Detect fluorine at δ -110 to -120 ppm, influenced by substituents .
  • IR Spectroscopy : Confirm C-F stretches (~1100 cm1^{-1}) and N-H bonds (~3400 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Advanced: What strategies are recommended for designing experiments to study the fluorinated indole ring’s reactivity in cross-coupling reactions?

Methodological Answer:
To explore C-H functionalization or Suzuki-Miyaura couplings:

  • Substrate design : Introduce directing groups (e.g., pyridine, sulfonyl) to activate specific positions .
  • Catalyst screening : Test Pd(0)/Pd(II) complexes with ligands (e.g., SPhos, XPhos) for regioselectivity .
  • Condition optimization : Vary bases (K2_2CO3_3, CsF) and solvents (dioxane, toluene) to enhance yields .
  • Mechanistic probes : Use deuterium labeling or kinetic isotope effects to study rate-determining steps .

Basic: How should researchers purify this compound when by-products arise from alkylation?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 70:30) .
  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate crystals .
  • TLC Monitoring : Track elution with UV-active spots (Rf ~0.5 in 9:1 DCM/petroleum ether) .

Advanced: What methodologies determine the electron-withdrawing effects of the fluorine substituent on the indole ring?

Methodological Answer:

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices .
  • Spectroscopic Correlations : Compare 13C^{13}\text{C} NMR shifts of fluorinated vs. non-fluorinated analogs to assess ring polarization .
  • Kinetic Studies : Measure reaction rates in electrophilic substitutions (e.g., nitration) to quantify deactivation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., methyl iodide) .
  • PPE : Wear nitrile gloves and goggles when handling corrosive bases (e.g., NaH) .
  • Waste Disposal : Neutralize acidic/basic by-products before disposal .

Advanced: How can researchers validate synthetic reproducibility across laboratories?

Methodological Answer:

  • Detailed Documentation : Record exact conditions (e.g., solvent batch, stirring speed) .
  • Interlab Studies : Collaborate to test protocols using shared reagents and equipment .
  • Statistical Analysis : Apply ANOVA to evaluate yield variability under controlled parameters .

Basic: What databases provide reliable physicochemical data for fluorinated indoles?

Methodological Answer:

  • PubChem : Access IUPAC names, SMILES strings, and toxicity data (DSSTox) .
  • Reaxys/Scifinder : Search reaction conditions and patents (avoid non-peer-reviewed sources) .

Advanced: How can fluorescence properties of this compound be exploited in bioimaging?

Methodological Answer:

  • Stokes Shift Measurement : Use UV-Vis and fluorescence spectroscopy to assess emission profiles .
  • Cellular Uptake Studies : Conjugate with targeting moieties (e.g., peptides) and image via confocal microscopy .
  • Quantum Yield Calculation : Compare with standard fluorophores (e.g., fluorescein) in matched solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.